4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid
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Overview
Description
4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl bromide, followed by oxidation and subsequent hydrolysis to yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group or reduce the carboxylic acid to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include difluoromethoxy-substituted quinones, alcohols, and halogenated derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins, which are crucial in the signaling pathway . This inhibition leads to decreased expression of proteins like α-SMA, vimentin, and collagen I, thereby reducing fibrosis.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar difluoromethoxy group but differs in the presence of a cyclopropylmethoxy group instead of a hydroxy group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: This compound is a precursor in the synthesis of 4-(Difluoromethoxy)-3-hydroxyphenylacetic Acid and shares similar functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways makes it a valuable compound in medical research.
Properties
Molecular Formula |
C9H8F2O4 |
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Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C9H8F2O4/c10-9(11)15-7-2-1-5(3-6(7)12)4-8(13)14/h1-3,9,12H,4H2,(H,13,14) |
InChI Key |
XOONAKQGIKTUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OC(F)F |
Origin of Product |
United States |
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